3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a triazole ring with a thiadiazole ring, and is further substituted with a piperidinyl and pyridinyl group. The presence of these functional groups imparts the compound with a range of biological activities, making it a valuable candidate for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method starts with the preparation of the triazole ring, followed by the introduction of the thiadiazole moiety. The piperidinyl and pyridinyl groups are then added through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency of the synthesis process, reducing the time and cost associated with large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a broad spectrum of scientific research applications:
Biology: Its unique structure allows it to interact with various biological targets, making it a useful tool in biochemical studies and drug discovery.
Medicine: The compound has shown potential as a therapeutic agent for treating various diseases, including cancer, due to its ability to inhibit specific enzymes and pathways.
Industry: In industrial applications, the compound can be used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound shares a similar core structure but differs in the substitution pattern, which can lead to variations in biological activity.
(±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Another related compound with a pyrazole ring, exhibiting distinct pharmacological properties.
Uniqueness
The uniqueness of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent. The combination of the piperidinyl and pyridinyl groups with the triazolo[3,4-b][1,3,4]thiadiazole core structure provides a versatile scaffold for drug development and other scientific applications.
Biological Activity
The compound 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a notable heterocyclic compound characterized by its complex structure that includes a triazole ring fused with a thiadiazole ring. Its molecular formula is C14H16N6O2S2 with a molecular weight of approximately 364.5 g/mol. This unique arrangement of atoms contributes to its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure
The structural features of this compound include:
- Piperidine moiety : Contributes to its pharmacological properties.
- Pyridine ring : Enhances its interaction with various biological targets.
- Triazole and thiadiazole rings : Known for their bioactivity in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets. Notably, studies have highlighted the following activities:
- Anticancer Activity : The compound has shown potential as an anticancer agent through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation. It is particularly noted for its activity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells .
- Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes such as α-glucosidase, which is relevant in the management of diabetes. Compounds in this class have demonstrated effective inhibition rates, suggesting therapeutic potential in metabolic disorders .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogenic bacteria. This activity is crucial for developing new antibiotics in response to rising antibiotic resistance .
The exact mechanisms through which these effects are mediated remain an active area of investigation. However, it is hypothesized that the compound's efficacy may involve:
- Binding to specific receptors : The piperidine and pyridine components enhance binding affinity to various biological receptors.
- Interference with cellular signaling pathways : The triazole and thiadiazole rings may modulate pathways involved in cell survival and proliferation.
Research Findings
Recent studies have provided insights into the biological activity and potential applications of this compound:
Case Studies
- Cytotoxicity Evaluation : A study conducted on various derivatives revealed that certain modifications to the piperidine and pyridine substituents significantly enhanced cytotoxicity against cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design .
- Enzyme Inhibition Studies : Research focused on α-glucosidase inhibitors demonstrated that derivatives of this compound could lower postprandial blood glucose levels effectively, indicating potential use in treating type 2 diabetes .
Properties
Molecular Formula |
C14H16N6O2S2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N6O2S2/c1-24(21,22)19-7-3-5-11(9-19)12-16-17-14-20(12)18-13(23-14)10-4-2-6-15-8-10/h2,4,6,8,11H,3,5,7,9H2,1H3 |
InChI Key |
VHUWNFYSLLTDOD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CN=CC=C4 |
Origin of Product |
United States |
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